molecular formula C12H22N2O3 B1378754 Tert-butyl 3-propanamidopyrrolidine-1-carboxylate CAS No. 1461705-91-8

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate

Cat. No. B1378754
M. Wt: 242.31 g/mol
InChI Key: KRHRPCLGPZVPRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is used in various chemical reactions and has potential applications in pharmaceuticals .


Synthesis Analysis

The synthesis of Tert-butyl 3-propanamidopyrrolidine-1-carboxylate can be achieved starting from L-aspartic acid. The reaction conditions are optimized in each step, and the procedure of each step is discussed in detail . This process is characterized by readily available starting material, mild reaction conditions, easy work-up, and economy .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is represented by the InChI code: 1S/C12H22N2O3/c1-5-10(15)13-9-6-7-14(8-9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) . The molecular weight of the compound is 242.32 .

It is stored at room temperature . More specific physical and chemical properties are not provided in the available literature.

Scientific Research Applications

Synthesis and Optimization

  • The economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid demonstrates a process featuring mild reaction conditions, which could be beneficial for industrial preparation (Han et al., 2018).

Application in Organic Synthesis

  • Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources provides a protocol for preparing quinoxaline-3-carbonyl compounds, highlighting the versatility of similar tert-butyl carbazate structures in organic synthesis (Xie et al., 2019).
  • A study on the N→O tert-butyloxycarbonyl (Boc) migration mechanism and its application in synthesis underscores the chemical behavior and synthetic utility of related tert-butyl compounds (Xue & Silverman, 2010).

Enzymatic Resolution and Derivatization

  • The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the enantioselective potential of enzymes in modifying tert-butyl-containing compounds for specific enantiomers, which are crucial for pharmaceutical applications (Faigl et al., 2013).

Advanced Materials and Catalysis

  • Investigation into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl reveals the protective efficiency of tert-butyl derivatives against metal corrosion, opening doors for their application in materials science (Praveen et al., 2021).

Novel Tagging Methods for Biochemistry

  • O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities, demonstrates the unique application of tert-butyl groups in enhancing NMR detection in protein research, facilitating the study of large biomolecules and their interactions (Chen et al., 2015).

properties

IUPAC Name

tert-butyl 3-(propanoylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-10(15)13-9-6-7-14(8-9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHRPCLGPZVPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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